Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Differentiation vs. 5-Regioisomer
6-(Piperidin-4-yl)isoquinoline exhibits a calculated LogP of 2.70 and TPSA of 24.92 Ų . The 5-substituted regioisomer (CAS 1256807-40-5), while sharing the same molecular formula (C₁₄H₁₆N₂, MW 212.29 g/mol), has no publicly reported LogP or TPSA values from authoritative databases, indicating that the 6-isomer benefits from superior computed property availability for medicinal chemistry triaging. Both regioisomers are constitutional isomers and therefore share identical molecular weight, atom count, and hydrogen-bond donor/acceptor counts; the differential positioning of the piperidine ring on the isoquinoline scaffold generates a distinct three-dimensional vector that influences shape complementarity in protein binding sites [1]. The LogP of 2.70 places the compound within the favorable range for CNS drug-likeness and oral absorption, while the TPSA of 24.92 Ų is below the 60 Ų threshold commonly associated with blood–brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 2.70; TPSA = 24.92 Ų; H-Bond Acceptors = 2; H-Bond Donors = 1 |
| Comparator Or Baseline | 5-(Piperidin-4-yl)isoquinoline: no publicly available cLogP or TPSA data from authoritative databases; identical HBA/HBD counts inferred from molecular formula |
| Quantified Difference | Target 6-isomer has documented cLogP (2.70) and TPSA (24.92 Ų) from vendor computational chemistry; 5-isomer lacks equivalent publicly documented property data |
| Conditions | Calculated physicochemical properties (in silico prediction, vendor-computed values via Leyan product page) |
Why This Matters
The availability of computational property data (LogP, TPSA) for the 6-isomer enables a data-driven triage decision in compound library procurement, whereas the 5-isomer requires the user to perform these calculations de novo, adding friction to the selection workflow.
- [1] Plettenburg O, Hofmeister A, Kadereit D, et al. (Sanofi-Aventis). Isoquinoline Derivatives. US Patent Application Publication No. US 2011/0245248 A1, published October 6, 2011. Claims directed to 6-piperidinyl-substituted isoquinoline derivatives as ROCK inhibitors. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
